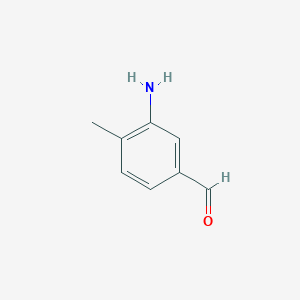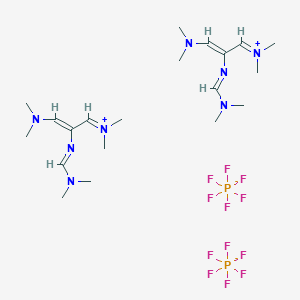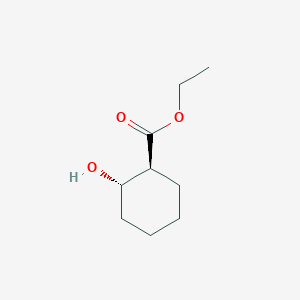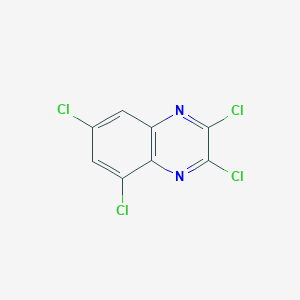
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is a chiral compound with a unique structure that includes a phthalimide group and a methylthio substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.
Introduction of the Chiral Center: The chiral center is introduced through the use of chiral auxiliaries or chiral catalysts in the reaction with a suitable precursor.
Addition of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid: shares structural similarities with other phthalimide derivatives and chiral thioethers.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Methionine: An amino acid with a methylthio group, similar to the side chain of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, a phthalimide group, and a methylthio substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
29588-91-8 |
|---|---|
Formule moléculaire |
C18H21N3O6S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H21N3O6S/c1-27-12-2-11-19-13-18(22)20-14-3-7-16(8-4-14)28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,19H,2,11-13H2,1H3,(H,20,22) |
Clé InChI |
GAYPYHNATGYKBI-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES isomérique |
CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
